

# molecular formula and structure of octan-2-ol

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## Compound of Interest

Compound Name: 2-Octanol

Cat. No.: B043104

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## An In-depth Technical Guide to Octan-2-ol

This guide provides a comprehensive overview of the molecular formula, structure, physicochemical properties, synthesis, and analysis of octan-2-ol, tailored for researchers, scientists, and professionals in drug development.

### Molecular Formula and Structure

Octan-2-ol is a secondary alcohol with the molecular formula  $C_8H_{18}O$ .<sup>[1][2][3][4][5]</sup> Its structure consists of an eight-carbon chain with a hydroxyl (-OH) group located on the second carbon atom. This positioning of the hydroxyl group makes it a chiral molecule, existing as two distinct stereoisomers: (R)-(-)-**2-octanol** and (S)-(+)-**2-octanol**.

Chemical Structure:

The IUPAC name for this compound is octan-2-ol. It is also known by several synonyms, including 2-hydroxyoctane, capryl alcohol, and methylhexylcarbinol.

### Physicochemical Properties

The key physicochemical properties of octan-2-ol are summarized in the table below, providing a comparative overview of its characteristics.

Property	Value	References
Molecular Weight	130.23 g/mol	[1][3][6][7]
Appearance	Colorless, oily liquid	[2][5][8]
Odor	Characteristic aromatic odor	[7]
Density	0.819 g/cm <sup>3</sup> at 20°C	[1][7]
Melting Point	-38 °C	[2][7]
Boiling Point	175-181 °C	[1][2][7]
Solubility in Water	1.12 g/L at 25°C	[2][7]
Solubility in Organic Solvents	Soluble in ethanol, ether, and chloroform	[2]
Refractive Index (n <sub>20/D</sub> )	1.426	[1]

## Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of octan-2-ol.

### Synthesis of Octan-2-ol

#### Method 1: Hydrogenation of Cyclohexanone

This laboratory-scale synthesis involves the catalytic hydrogenation of cyclohexanone to produce **2-octanol**.<sup>[8]</sup>

- Catalyst Preparation:
  - A  $\gamma$ -Al<sub>2</sub>O<sub>3</sub> powder is mixed with distilled water and concentrated nitric acid.
  - The mixture is extruded into strips, dried at 110°C for 10 hours, and calcined at 400-500°C for 4-6 hours to obtain the catalyst carrier.
  - The carrier is then impregnated with a metal salt solution (e.g., nitrate, sulfate, or chloride of copper).

- After impregnation, the catalyst is dried at 90°C for 10 hours and calcined again at 400-500°C for 4-6 hours.[8]
- Hydrogenation Reaction:
  - The prepared catalyst is used in a fixed-bed liquid-phase hydrogenation reactor.
  - The reaction is carried out at a pressure of 1-4 MPa and a temperature of 100-250°C.
  - The liquid hourly space velocity is maintained at 0.1-1 h<sup>-1</sup>, with a hydrogen to oil ratio of 500-2000:1.[8]

#### Method 2: Acid-Catalyzed Hydration of 1-Octene

A straightforward method for the synthesis of **2-octanol** involves the acid-catalyzed hydration of 1-octene. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon.

- Procedure:
  - 1-octene is treated with an aqueous solution of a strong acid, such as sulfuric acid.
  - The reaction mixture is stirred to ensure proper mixing of the organic and aqueous phases.
  - The product, **2-octanol**, is then isolated by extraction and purified.

#### Commercial Production from Ricinoleic Acid

Commercially, **2-octanol** is produced by the base-cleavage of ricinoleic acid, which is the primary fatty acid found in castor oil.[5] This process also yields sebacic acid as a co-product.  
[5]

## Purification of Octan-2-ol

Method: Flash Column Chromatography

Flash column chromatography is a common technique for purifying moderately polar organic compounds like **2-octanol** from reaction mixtures.

- Procedure:
  - Work-up and Extraction: The crude reaction mixture is neutralized and the product is extracted into an organic solvent (e.g., diethyl ether).
  - Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
  - Chromatography: The concentrated crude product is loaded onto a silica gel column and eluted with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the **2-octanol** from impurities.

## Analysis of Octan-2-ol

### Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like **2-octanol**.

- Sample Preparation:
  - For liquid samples, dilute the sample in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 10 µg/mL.
  - Ensure the sample is free of particulates by centrifugation or filtration before injection.
- Instrumentation and Conditions:
  - GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is typically used.
  - Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250°C).

- Oven Temperature Program: A temperature gradient is used to separate components based on their boiling points. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
- Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of **2-octanol** will show a characteristic fragmentation pattern that can be used for identification.

## Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to confirm the structure of **2-octanol**.

- $^1\text{H}$  NMR (in  $\text{CDCl}_3$ ):
  - The spectrum will show characteristic signals for the different protons in the molecule.
  - The proton on the carbon bearing the hydroxyl group ( $\text{CH-OH}$ ) will appear as a multiplet around 3.8 ppm.
  - The methyl group adjacent to the hydroxyl group ( $\text{CH}_3\text{-CH}$ ) will be a doublet around 1.2 ppm.
  - The terminal methyl group will be a triplet around 0.9 ppm.
  - The methylene protons will appear as a complex multiplet in the region of 1.2-1.5 ppm.
- $^{13}\text{C}$  NMR (in  $\text{CDCl}_3$ ):
  - The spectrum will show distinct signals for each of the eight carbon atoms.
  - The carbon attached to the hydroxyl group will be in the range of 68-70 ppm.

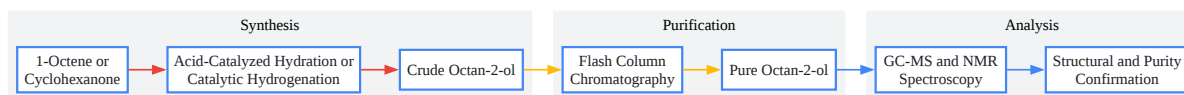
## Biological Significance and Applications

Octan-2-ol is a naturally occurring compound found as a volatile component in various plants and fruits, including apples, bananas, and cranberries.<sup>[9]</sup> It plays a role as a plant metabolite.<sup>[6]</sup> In certain microorganisms, such as *Pseudomonas oleovorans*, the metabolism of octane can lead to the synthesis of octanol through the octane oxidation pathway, which involves the *alkB* gene.<sup>[10]</sup>

Due to its characteristic odor, **2-octanol** and its esters are used in the fragrance and flavor industries.[5] It also serves as a versatile chemical intermediate in the synthesis of various products, including:

- Plasticizers
- Surfactants
- Pesticide emulsifiers
- Lubricant additives

## Mandatory Visualizations



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Caption: Workflow for the synthesis, purification, and analysis of octan-2-ol.

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